molecular formula C21H20N4O3S B2692800 (E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate CAS No. 397288-82-3

(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate

Cat. No. B2692800
CAS RN: 397288-82-3
M. Wt: 408.48
InChI Key: CKEHZLVWEOLVIV-FYWRMAATSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Imidazole is also a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of thiazole and imidazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom in thiazole can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These compounds were screened for antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial effects against various microorganisms, with some displaying antiurease and antilipase activities as well (Basoğlu et al., 2013).

Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium tuberculosis Inhibition

A study by Reddy et al. (2014) described the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives as inhibitors of Mycobacterium tuberculosis DNA GyrB. Among the synthesized compounds, one exhibited promising inhibitory activity, highlighting potential applications in antituberculosis therapy (Reddy et al., 2014).

Crystal Structure Analysis

Faizi et al. (2016) focused on the crystal structure of a related compound, providing insights into its molecular conformation and potential interactions. This structural analysis is crucial for understanding the compound's biological activities and designing related molecules with enhanced properties (Faizi et al., 2016).

Thiazole-aminopiperidine Hybrid Analogues as GyrB Inhibitors

Research by Jeankumar et al. (2013) highlighted the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study demonstrates the therapeutic potential of these compounds against tuberculosis, with one compound showing significant activity in vitro (Jeankumar et al., 2013).

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, examining their optical properties and biological activities. This work underscores the versatility of such compounds in developing new therapeutic agents with antibacterial and antifungal activities (Shafi et al., 2021).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazole and imidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

ethyl 4-[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-27-21(26)25-11-9-24(10-12-25)19-8-7-16(28-19)13-15(14-22)20-23-17-5-3-4-6-18(17)29-20/h3-8,13H,2,9-12H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEHZLVWEOLVIV-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate

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